molecular formula C9H10F3NO B2463789 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol CAS No. 2138547-94-9

1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol

Cat. No.: B2463789
CAS No.: 2138547-94-9
M. Wt: 205.18
InChI Key: ITKRELAXDHPLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a trifluoropropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol typically involves the reaction of 3-aminophenyl derivatives with trifluoropropanol under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the trifluoropropanol moiety can interact with hydrophobic regions of proteins, affecting their activity and stability .

Comparison with Similar Compounds

    1-(3-Aminophenyl)-3,3,3-trifluoropropane: Lacks the hydroxyl group, resulting in different chemical properties.

    3-Aminophenyl-3,3,3-trifluoropropanol: Similar structure but with variations in the position of functional groups.

    1-(4-Aminophenyl)-3,3,3-trifluoropropan-1-ol: Positional isomer with the amino group on the para position.

Uniqueness: 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol is unique due to the combination of its amino and trifluoropropanol groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry .

Properties

IUPAC Name

1-(3-aminophenyl)-3,3,3-trifluoropropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)5-8(14)6-2-1-3-7(13)4-6/h1-4,8,14H,5,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKRELAXDHPLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(CC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.